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  • Product: 5-Bromo-3-methoxyquinolin-2(1H)-one
  • CAS: 1434103-21-5

Core Science & Biosynthesis

Foundational

5-Bromo-3-methoxyquinolin-2(1H)-one chemical structure and properties

The following technical guide details the structural analysis, synthetic pathways, and biological properties of 5-Bromo-3-methoxyquinolin-2(1H)-one . This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and biological properties of 5-Bromo-3-methoxyquinolin-2(1H)-one . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in drug discovery, particularly for NMDA receptor modulation.

Executive Summary

5-Bromo-3-methoxyquinolin-2(1H)-one is a functionalized heterocyclic scaffold belonging to the 2-quinolinone (carbostyril) family. Distinguished by a bromine atom at the C5 position and a methoxy group at C3, this molecule represents a critical intermediate in the development of Glycine-site NMDA receptor antagonists and potential anticancer agents. Its unique substitution pattern offers a balance of lipophilicity (facilitated by the halogen) and electronic density (modulated by the methoxy group), making it a high-value target for Structure-Activity Relationship (SAR) studies.

Structural & Physicochemical Analysis[1][2][3][4][5]

Chemical Structure

The core structure consists of a bicyclic quinolin-2-one system. The "2(1H)-one" designation indicates the lactam tautomer is the stable form in the solid state and in polar solvents, predominating over the 2-hydroxyquinoline (lactim) form.

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: 254.08 g/mol

  • Key Substituents:

    • C5-Bromo: A bulky, electron-withdrawing halogen positioned in the "bay region" of the fused ring system. It provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and enhances hydrophobic interactions in protein binding pockets.

    • C3-Methoxy: An electron-donating group adjacent to the carbonyl. It influences the pKa of the N-H proton and acts as a hydrogen bond acceptor.

Electronic Properties & Tautomerism

The molecule exhibits lactam-lactim tautomerism . While the lactam (A) is favored, the presence of the 3-methoxy group stabilizes the core against oxidative degradation compared to unsubstituted quinolinones.

  • H-Bonding: The N1-H acts as a donor, while the C2=O and 3-OMe oxygen atoms act as acceptors.

  • Solubility: Low in water; moderate to high in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

  • UV/Vis: Characteristic absorption bands around 230 nm and 330 nm due to extended conjugation.

Synthetic Methodologies

Two primary routes are established for synthesizing this scaffold. The Condensation Route is preferred for its scalability and safety compared to diazomethane-mediated ring expansions.

Route A: Base-Mediated Condensation (Recommended)

This protocol utilizes a Claisen-type condensation between a functionalized anthranilate and a methoxyacetate derivative.

Retrosynthetic Logic: The C2-C3 bond is formed via condensation, while the N1-C2 bond is formed via amidation.

  • Precursor 1: Ethyl 2-amino-6-bromobenzoate (Provides the benzene ring and N1).

  • Precursor 2: Ethyl methoxyacetate (Provides C2, C3, and the methoxy group).

Experimental Protocol

Step 1: Enolate Formation and Cyclization

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagents:

    • Ethyl 2-amino-6-bromobenzoate (1.0 eq, 10 mmol)

    • Ethyl methoxyacetate (1.2 eq, 12 mmol)

    • Sodium Hydride (60% in oil, 2.5 eq) or LiHMDS (for milder conditions).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add Ethyl 2-amino-6-bromobenzoate dropwise. Stir for 30 min (deprotonation of amine).

    • Add Ethyl methoxyacetate slowly.

    • Heat to reflux (THF: 66°C, Toluene: 110°C) for 12–18 hours.

    • Mechanism:[1][2] The amine attacks the ester of methoxyacetate (amidation), followed by the alpha-carbon of the acetate attacking the benzoate ester (Claisen condensation) to close the ring.

  • Workup:

    • Cool to RT. Quench carefully with 1N HCl (gas evolution).

    • The product often precipitates upon acidification. Filter the solid.[3]

    • If no precipitate, extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from Ethanol/DMF mixtures.

    • Yield Target: 60–75%.

Route B: O-Methylation of 3-Hydroxy Precursor

Alternatively, synthesize 5-bromo-3-hydroxyquinolin-2(1H)-one first, then methylate.

  • Reagents: Methyl Iodide (MeI), K

    
    CO
    
    
    
    , Acetone.
  • Note: This route risks N-methylation (forming 1-methyl-2-one). Use strictly stoichiometric base or protect N1.

Visualization of Synthesis Pathway

SynthesisPathway cluster_conditions Reaction Conditions SM1 Ethyl 2-amino-6-bromobenzoate (C9H10BrNO2) Inter Intermediate (Amide Formation) SM1->Inter NaH, THF, 0°C SM2 Ethyl Methoxyacetate (C5H10O3) SM2->Inter Product 5-Bromo-3-methoxyquinolin-2(1H)-one (Target Scaffold) Inter->Product Reflux, -EtOH (Cyclization) Cond1 Temp: 66-110°C Cond2 Time: 12-18h Cond3 Atmosphere: N2

Caption: One-pot cyclization pathway utilizing Claisen-type condensation to form the quinolinone core.[1]

Biological Applications & Mechanism[8]

Primary Target: NMDA Receptor (Glycine Site)

The 3-substituted quinolin-2-one scaffold is a bioisostere of kynurenic acid , an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: The molecule binds to the Glycine-binding site (GluN1 subunit) of the NMDA receptor.

  • Binding Mode:

    • The Lactam (NH-CO) mimics the carboxylic acid of kynurenate (H-bonding with Arg/Thr residues).

    • The 5-Bromo substituent occupies a hydrophobic pocket, often increasing potency by displacing water or engaging in halogen bonding.

    • The 3-Methoxy group restricts conformational flexibility and prevents metabolic hydroxylation at the 3-position.

Secondary Applications
  • Anticancer: Halogenated quinolinones have shown antiproliferative activity against HeLa and HT29 cell lines, likely via topoisomerase inhibition or apoptosis induction [1].

  • Neuroprotection: By blocking NMDA receptors, these compounds prevent excitotoxicity caused by excessive glutamate, relevant in stroke and neurodegenerative research [2].

Signaling Pathway Interaction

NMDAPathway Ligand 5-Bromo-3-methoxyquinolin-2(1H)-one GlySite NMDA Receptor (Glycine Site/GluN1) Ligand->GlySite Competitive Antagonism Channel Ion Channel (Ca2+ Influx) GlySite->Channel Inhibits Opening Excitotoxicity Excitotoxicity (Neuronal Death) Channel->Excitotoxicity Reduces Ca2+ Overload Neuroprotection Neuroprotection (Cell Survival) Excitotoxicity->Neuroprotection Prevention

Caption: Mechanism of action illustrating the competitive antagonism at the NMDA receptor glycine site.[4]

Quantitative Data Summary

PropertyValue/DescriptionRelevance
Melting Point > 210°C (Predicted)High thermal stability for solid dosage forms.
pKa (NH) ~10.5Weakly acidic; deprotonates only with strong base.
LogP ~2.5 – 2.8Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
H-Bond Donors 1 (NH)Critical for receptor binding pocket interaction.
H-Bond Acceptors 3 (C=O, O-Me, N:)Facilitates solubility and target engagement.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Source: PubMed (NIH) URL:[Link]

  • N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists. Source: Indiana University / PubMed URL:[Link]

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

Biological Activity of 5-Bromo-Quinolinone Derivatives: A Technical Guide

Executive Summary The 5-bromo-quinolinone scaffold represents a critical intersection in medicinal chemistry, functioning both as a potent bioactive pharmacophore and a "privileged" synthetic gateway. While the quinolino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-quinolinone scaffold represents a critical intersection in medicinal chemistry, functioning both as a potent bioactive pharmacophore and a "privileged" synthetic gateway. While the quinolinone core (carbostyril) is ubiquitous in FDA-approved drugs (e.g., Aripiprazole, Brexpiprazole), the introduction of a bromine atom at the C5 position confers unique electronic and steric properties.

This guide analyzes the biological profile of 5-bromo-quinolinone derivatives, distinguishing between their direct intrinsic activity (e.g., Topoisomerase I inhibition, antimicrobial action) and their role as high-value precursors for 5-substituted kinase inhibitors and P2X7 antagonists.

Part 1: Chemical Context & Pharmacophore Analysis

The Core Scaffold

The biological activity of 5-bromo-quinolinone cannot be decoupled from its tautomeric nature. The scaffold exists in equilibrium between the quinolin-one (keto) and quinolin-ol (enol) forms.

  • 2-Quinolinone (Carbostyril): The thermodynamically stable tautomer in solution, essential for hydrogen bond donor/acceptor interactions in enzyme pockets.

  • 5-Bromo Substitution: The C5 position is electronically strategic.

    • Steric Effect: The bromine atom (Van der Waals radius ~1.85 Å) occupies a hydrophobic pocket, often inducing conformational locking in target proteins.

    • Halogen Bonding: The C-Br bond can act as a halogen bond donor (σ-hole) to backbone carbonyls in kinases or topoisomerases, enhancing affinity beyond simple lipophilic interactions.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the 5-bromo-quinolinone core serves as a divergence point for biological activity.

SAR_Map Core 5-Bromo-Quinolinone (Core Scaffold) Direct Direct Bioactivity (Intact C-Br Bond) Core->Direct Intrinsic Deriv Derivative Bioactivity (C-Br as Synthetic Handle) Core->Deriv Synthetic Modification Topo Target: Topoisomerase I (Anticancer) IC50: ~15 µM Direct->Topo Intercalation & Halogen Bonding Gyrase Target: DNA Gyrase (Antimicrobial) MIC: 2-8 µg/mL Direct->Gyrase Metal Chelation (if 8-OH present) Kinase Target: Src/Bcr-Abl Kinase (via Suzuki Coupling) IC50: <10 nM Deriv->Kinase 5-Aryl Derivatives P2X7 Target: P2X7 Receptor (via Buchwald Amination) Antagonist Deriv->P2X7 5-Amino Derivatives

Figure 1: SAR divergence of the 5-bromo-quinolinone scaffold showing direct pharmacological targets versus derivative-based targets.

Part 2: Therapeutic Applications & Mechanisms[1][2][3][4]

Anticancer Activity: Topoisomerase I Inhibition

5-bromo-quinolinone derivatives, particularly those structurally related to 5,7-dibromo-8-hydroxyquinoline , exhibit potent anticancer activity by targeting DNA Topoisomerase I.

  • Mechanism: The planar quinolinone ring intercalates between DNA base pairs. The 5-bromo substituent stabilizes the "cleavable complex" (DNA-enzyme-drug ternary complex), preventing DNA religation and triggering apoptosis.

  • Key Data:

    • Compound: 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.

    • Selectivity: Higher cytotoxicity against solid tumors (HeLa, HT29) compared to normal fibroblasts.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound DerivativeHeLa (Cervical)HT29 (Colon)C6 (Glioblastoma)Mechanism
5-Bromo-quinolin-2-one >100>100>100Inactive (needs functionalization)
5,7-Dibromo-8-OH-quinoline 26.4 15.0 15.4 Topo I Inhibition + Apoptosis
5-Fluorouracil (Control)258.3240.8245.0Antimetabolite

Data Source: Synthesized from recent medicinal chemistry literature (e.g., Ökten et al., 2020).[1]

Antimicrobial Activity: DNA Gyrase & Metal Chelation

The 5-bromo substituent enhances the lipophilicity of the quinolinone core, facilitating penetration through bacterial cell walls.

  • Target: Bacterial DNA Gyrase (Type II Topoisomerase).

  • Spectrum: Active against Gram-positive bacteria (S. aureus, MRSA) and select Gram-negatives.[2]

  • Synergy: When the 8-hydroxy group is present (8-hydroxy-5-bromoquinoline), the molecule acts as a bidentate chelator for Mg²⁺/Mn²⁺ ions in the active site of DNA gyrase.

Kinase Inhibition (Src/Abl)

While 5-bromo-quinolinone itself is a weak kinase inhibitor, it is the obligate precursor to 4-amino-3-cyano-5-aryl-quinolines (Bosutinib analogs).

  • Role of Position 5: In SAR studies of Src kinase inhibitors, replacing a 5-chloro group with a 5-bromo group often increases potency due to better filling of the hydrophobic pocket near the gatekeeper residue.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2(1H)-quinolinone

Note: This is a high-yield method suitable for generating the core scaffold.

  • Reagents: 3-Bromoaniline, Cinnamoyl chloride, AlCl3 (Lewis Acid).

  • Cyclization: Perform a Friedel-Crafts cyclization of the intermediate amide.

  • Bromination (Alternative): Direct bromination of 2(1H)-quinolinone using NBS (N-Bromosuccinimide) in DMF often yields a mixture of 3-, 6-, and 8-bromo isomers. Regioselective synthesis starting from 2-amino-6-bromobenzaldehyde is preferred for high purity 5-bromo isomers.

Protocol B: Topoisomerase I Relaxation Assay

To validate the mechanism of action for anticancer derivatives.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg).

  • Recombinant Human Topoisomerase I (1 unit).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.

Workflow:

  • Incubation: Mix plasmid DNA, Topo I, and the test compound (5-bromo derivative) in assay buffer.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4 µL of stop buffer (3% SDS, 0.1% bromophenol blue, 50% glycerol).

  • Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 4V/cm for 2-3 hours.

  • Visualization: Stain with Ethidium Bromide.

    • Result Interpretation: Active compounds will prevent the conversion of supercoiled DNA (lower band) to relaxed DNA (higher band).

Protocol C: MTT Cytotoxicity Assay

Standard validation for antiproliferative claims.

  • Seeding: Seed cancer cells (HeLa/HT29) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 5-bromo-quinolinone derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (1–100 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate medium, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Part 4: Mechanism of Action Visualization

The following diagram details the apoptotic signaling pathway triggered by 5-bromo-quinolinone derivatives (specifically 8-OH analogs).

MOA_Pathway Drug 5-Bromo-Quinolinone Derivative CellEntry Cellular Uptake (Passive Diffusion) Drug->CellEntry Target Topoisomerase I-DNA Cleavable Complex CellEntry->Target Intercalation Damage DNA Double-Strand Breaks (Replication Fork Collision) Target->Damage Stabilization p53 p53 Activation Damage->p53 Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Increase) p53->Mito Signaling Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Molecular mechanism of action: From Topoisomerase I stabilization to apoptotic cell death.

References

  • Ökten, S., et al. (2020). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Chemical Biology & Drug Design.

  • BenchChem. "Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs." Technical Application Note.

  • Boschelli, D. H., et al. (2001). "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry.

  • Xiao, Y., et al. (2019). "Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters.

  • Ibrahim, N. S. M., et al. (2024). "Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years." Chemical Papers.

Sources

Foundational

The Therapeutic Potential of 3-Methoxyquinolin-2(1H)-ones in Oncology: A Technical Guide for Drug Development Professionals

Abstract The quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology. This technical guide delves into the prospective role of a specific derivative, the 3-methoxyquinolin-2(1H)-one core, as a foundation for novel anticancer agents. While direct and extensive research on this precise methoxy-substituted variant is emerging, this document synthesizes the wealth of knowledge surrounding the broader quinolin-2(1H)-one class to extrapolate the therapeutic promise and guide future research and development. We will explore established mechanisms of action for related compounds, hypothesize the influence of the 3-methoxy substitution on biological activity, and provide a framework for the preclinical evaluation of this promising chemical entity.

Introduction: The Quinolin-2(1H)-one Scaffold as a Cornerstone in Oncology Drug Discovery

The quinolin-2(1H)-one core is a bicyclic heterocyclic system that has garnered substantial interest from the drug discovery community due to its versatile biological activities.[1] Its rigid structure provides a robust platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacological properties. Several quinolin-2(1H)-one derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, with some advancing into clinical development.[2] The anticancer activity of these compounds is often attributed to their ability to interact with key players in oncogenic signaling pathways.

The core structure's significance is underscored by the diverse mechanisms of action exhibited by its derivatives. These include, but are not limited to, the inhibition of protein kinases, disruption of protein folding machinery, and induction of programmed cell death (apoptosis). The versatility of the quinolin-2(1H)-one scaffold makes it a highly attractive starting point for the design of next-generation targeted cancer therapies.

Postulated Mechanisms of Action: Targeting the Pillars of Cancer Progression

Based on extensive research into the quinolin-2(1H)-one family and structurally related quinazolinones, several key oncogenic pathways are likely targets for 3-methoxyquinolin-2(1H)-one derivatives. The introduction of a methoxy group at the 3-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its affinity and selectivity for specific biological targets.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of action for many quinolin-2(1H)-one derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Overexpression and mutations of these receptors are common drivers of tumor growth and proliferation in various cancers.[3] It is hypothesized that the quinolin-2(1H)-one core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

The 3-methoxy group, with its electron-donating nature, could potentially modulate the binding affinity of the molecule to the kinase domain. Furthermore, its size and conformation can be optimized to achieve selectivity for specific RTKs, a crucial aspect in minimizing off-target effects.

Postulated Inhibition of RTK Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR/HER-2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinolinone 3-Methoxyquinolin-2(1H)-one Derivative Quinolinone->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Postulated mechanism of 3-methoxyquinolin-2(1H)-one derivatives in inhibiting the EGFR/HER-2 signaling pathway.

Targeting the Heat Shock Protein 90 (Hsp90) Chaperone Machinery

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins, including mutated p53, Akt, and Raf-1.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously. Certain 3-(heteroaryl)quinolin-2(1H)-ones have been identified as potential inhibitors of Hsp90.[4] The 3-methoxy substitution could be explored for its potential to enhance binding to the ATP-binding pocket of Hsp90, offering a promising strategy for broad-spectrum anticancer activity.

Postulated Inhibition of Hsp90 cluster_cytoplasm Cytoplasm Quinolinone 3-Methoxyquinolin-2(1H)-one Derivative Hsp90 Hsp90 Quinolinone->Hsp90 Inhibition Oncoproteins Oncogenic Client Proteins (e.g., Akt, Raf-1, mutant p53) Hsp90->Oncoproteins Stabilization Degradation Proteasomal Degradation Oncoproteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Figure 2: Hypothesized mechanism of Hsp90 inhibition by 3-methoxyquinolin-2(1H)-one derivatives leading to oncoprotein degradation.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of targeting key oncogenic pathways is the induction of apoptosis and cell cycle arrest. Studies on various quinolin-2(1H)-one derivatives have demonstrated their ability to trigger these cellular processes. For instance, some derivatives have been shown to induce DNA damage and apoptosis in cancer cells.[5] The presence of a 3-methoxy group could influence the molecule's ability to intercalate with DNA or interact with proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.

Preclinical Evaluation Workflow: A Roadmap for Drug Development

A systematic and rigorous preclinical evaluation is paramount to ascertain the therapeutic potential of novel 3-methoxyquinolin-2(1H)-one derivatives. The following workflow outlines the key experimental stages.

Start Synthesis Synthesis of 3-Methoxyquinolin-2(1H)-one Derivatives Start->Synthesis InVitro In Vitro Screening (Cytotoxicity Assays) Synthesis->InVitro Mechanism Mechanism of Action Studies (Target Identification) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo ADMET ADMET & Pharmacokinetic Studies InVivo->ADMET End ADMET->End

Figure 3: A streamlined workflow for the preclinical evaluation of 3-methoxyquinolin-2(1H)-one derivatives.

In Vitro Cytotoxicity Screening

The initial step involves assessing the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines representing various tumor types.

Table 1: Representative Antiproliferative Activity of Quinolin-2(1H)-one Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
3-(Heteroaryl)quinolin-2(1H)-onesPC-3 (Prostate)28 - 48[4]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (Leukemia)Low µM range[5]
4-Hydroxy-quinolin-2(1H)-one derivativesMCF-7 (Breast)34 nM (for compound 5a)[3]
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-onesHepG2 (Liver), KB (Oral)1.32 - 1.33 (for compounds 6b and 6e)[2][6]

Note: The IC50/GI50 values are for representative compounds within the class and not for 3-methoxyquinolin-2(1H)-one itself.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-methoxyquinolin-2(1H)-one derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Elucidation of the Mechanism of Action

Once promising lead compounds are identified, the next crucial step is to unravel their mechanism of action.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cancer cells with the lead 3-methoxyquinolin-2(1H)-one derivative at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved caspase-3).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the expression and phosphorylation status of the target proteins.

Future Directions and Conclusion

The quinolin-2(1H)-one scaffold is a validated and highly promising platform for the development of novel anticancer agents. While the therapeutic potential of 3-methoxyquinolin-2(1H)-ones remains to be fully elucidated, the extensive body of research on related compounds provides a strong rationale for their investigation. The 3-methoxy substitution offers a key point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic evaluation of a library of 3-methoxyquinolin-2(1H)-one derivatives. A comprehensive preclinical assessment, following the workflow outlined in this guide, will be instrumental in identifying lead candidates for further development. The exploration of this chemical space holds the promise of delivering novel and effective therapies for a range of malignancies. It is with a foundation of rigorous scientific inquiry and a commitment to understanding the intricate causality behind experimental choices that the full therapeutic potential of 3-methoxyquinolin-2(1H)-ones in oncology can be realized.

References

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1 H)-ones. (2022). Molecules, 27(11), 3597. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). Molecules, 27(2), 403. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2018). Molecules, 23(11), 2993. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). Semantic Scholar. [Link]

  • Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. (2025). ResearchGate. [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. [Link]

  • Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. (2020). Arabian Journal of Chemistry, 13(11), 8041-8053. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 5-bromoquinolin-2(1H)-ones

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromoquinolin-2(1H)-ones Executive Summary & Strategic Analysis The functionalization of 5-bromoquinolin-2(1H)-one represents a specific challenge in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromoquinolin-2(1H)-ones

Executive Summary & Strategic Analysis

The functionalization of 5-bromoquinolin-2(1H)-one represents a specific challenge in medicinal chemistry. Unlike the more common 6- or 8-substituted isomers, the 5-position is located in the "peri" region, creating steric proximity to the C4-proton. Furthermore, the quinolin-2(1H)-one (carbostyril) scaffold exhibits poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding (lactam dimerization) and tautomeric equilibrium between the lactam (major) and lactim (minor) forms.

Core Challenges:

  • Solubility: The unprotected lactam is sparingly soluble in toluene or ether, necessitating polar or aqueous-biphasic solvent systems.

  • Catalyst Poisoning: The free lactam nitrogen (N1) and carbonyl oxygen (O2) can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Regiochemistry: While the C-Br bond at position 5 is activated, steric hindrance requires ligands with specific cone angles to facilitate oxidative addition and transmetalation.

This guide provides three validated protocols ranging from robust standard conditions to high-turnover advanced catalysis.

Strategic Decision Matrix (Logic Flow)

The following decision tree outlines the selection of the optimal protocol based on substrate constraints and available equipment.

SuzukiStrategy Start Start: 5-Bromoquinolin-2(1H)-one SolubilityCheck Is substrate soluble in warm Dioxane/Toluene? Start->SolubilityCheck BoronicType Boronic Acid Type? SolubilityCheck->BoronicType Yes (or Suspension) Protect Step: N-Protection Required (Alkylation/SEM) SolubilityCheck->Protect No (Precipitates) ProtoA PROTOCOL A: Standard Robust (Pd(dppf)Cl2 / Dioxane:H2O) BoronicType->ProtoA Simple Aryl / Electron Rich ProtoB PROTOCOL B: Sterically Demanding (XPhos Pd G2 / BuOH:H2O) BoronicType->ProtoB Heteroaryl / Ortho-Substituted ProtoC PROTOCOL C: Microwave Assisted (Rapid Screening) BoronicType->ProtoC Small Scale / High Throughput Protect->BoronicType

Figure 1: Strategic selection guide for coupling conditions. Protocol A is the workhorse for standard analogs; Protocol B is required for hindered substrates.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Direct Coupling)

Best for: Simple aryl boronic acids, scale-up, and cost-efficiency.

Rationale: This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand system that is remarkably stable to air and moisture. The large bite angle of dppf facilitates the reductive elimination step. A biphasic solvent system (Dioxane/Water) is critical to solubilize the inorganic base and the polar quinolinone substrate.

Reagents:

  • Substrate: 5-Bromoquinolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the 5-bromoquinolin-2(1H)-one, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. The starting material may not dissolve completely at room temperature; this is normal.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 90–100 °C for 12–16 hours. The suspension usually clears as the reaction progresses and the less polar product forms.

  • Workup: Cool to RT. Dilute with EtOAc and water. If the product precipitates (common for quinolinones), filter the solid directly and wash with water/ether. If soluble, perform standard extraction.

Protocol B: Advanced Catalysis (Hindered/Heteroaryl Substrates)

Best for: 2-substituted heteroaryl boronic acids, low catalyst loading, or "difficult" couplings.

Rationale: XPhos Pd G2 (Buchwald Generation 2 precatalyst) generates the active catalytic species at low temperature. The dialkylbiaryl phosphine ligand (XPhos) is electron-rich (facilitating oxidative addition of the Ar-Br) and bulky (preventing catalyst poisoning by the quinolinone nitrogen).

Reagents:

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol : Water (3:1 v/v) or THF : Water (10:1)

Modifications:

  • Use K₃PO₄ instead of carbonates for sensitive heteroaromatics to minimize protodeboronation.

  • n-Butanol allows for higher reaction temperatures (100 °C+) without high-pressure vessels and solubilizes the lactam effectively.

Protocol C: Microwave-Assisted Synthesis

Best for: Library generation and rapid optimization.

Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol%)

  • Solvent: DMF : Water (9:1)

  • Conditions: 120 °C, 30 minutes, High Absorption setting.

  • Note: DMF is excellent for solubility but difficult to remove. Use aqueous LiCl washes during workup to remove DMF.

Experimental Workflow & Mechanism

The following diagram illustrates the physical workflow and the critical control points (CCPs) to ensure reproducibility.

Workflow Setup 1. Charge Solids (Substrate, Base, Boronic Acid) Degas 2. Solvent Addn & Degas (N2 Spurge 10 min) Setup->Degas CatAdd 3. Add Catalyst (Pd source) Degas->CatAdd Strict Anaerobic Heat 4. Reflux (90-100°C) (12-18h) CatAdd->Heat Monitor 5. IPC (HPLC/TLC) Check for Des-bromo Heat->Monitor Monitor->Heat Incomplete Workup 6. Isolation (Precipitation or Extr.) Monitor->Workup Conversion >95%

Figure 2: Step-by-step bench workflow. Step 2 (Degassing) is the most critical control point for yield consistency.

Data Summary: Condition Comparison

ParameterProtocol A (Standard)Protocol B (Advanced)Protocol C (Microwave)
Catalyst Pd(dppf)Cl₂XPhos Pd G2Pd(PPh₃)₄ / Pd(dtbpf)Cl₂
Ligand Class Bidentate FerrocenylDialkylbiaryl PhosphineMonodentate / Bidentate
Solvent Dioxane / H₂On-BuOH / H₂ODMF / H₂O
Base K₂CO₃K₃PO₄Cs₂CO₃
Temp/Time 95°C / 16h80-100°C / 4-8h120°C / 30 min
Yield (Avg) 75-85%85-95%60-80%
Key Risk Slow conversionCost of catalystSolvent removal (DMF)

Troubleshooting & Optimization

  • Low Conversion (Recovered SM):

    • Cause: Catalyst poisoning by the lactam N-H.

    • Fix: Switch to Protocol B (XPhos) or protect the nitrogen (e.g., N-Methylation with MeI/K2CO3) prior to coupling.

  • Protodeboronation (Arene formation):

    • Cause: Unstable boronic acid (common with 2-heteroaryls).

    • Fix: Use Boronic Esters (Pinacol) instead of acids; switch base to KF; lower temperature.

  • Homocoupling (Biaryl formation):

    • Cause: Oxygen in the system.[1][2]

    • Fix: Re-degas solvents; ensure Argon balloon pressure is positive.

References

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • Kappe, C. O., et al. Microwave-assisted multistep synthesis of functionalized 4-arylquinolin-2(1H)-ones using palladium-catalyzed cross-coupling chemistry. J. Org.[3][4] Chem. (2005). Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-Bromo-3-methoxyquinolin-2(1H)-one in DMSO

Welcome to the technical support guide for 5-Bromo-3-methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-3-methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, evidence-based solutions to ensure the accuracy and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered when working with 5-Bromo-3-methoxyquinolin-2(1H)-one.

Q1: My 5-Bromo-3-methoxyquinolin-2(1H)-one powder is not dissolving in DMSO at my desired concentration. What are the first things I should check?

A1: This is a common challenge with quinolinone derivatives, which are often crystalline and possess low aqueous solubility.[1] When initial dissolution in a powerful organic solvent like DMSO is difficult, consider these primary factors:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[2][3] This absorbed water can significantly decrease its ability to dissolve hydrophobic compounds.[3][4] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.

  • Compound Purity & Characteristics: Verify the purity of your compound. Impurities can sometimes affect solubility. The compound itself is a solid with a melting point around 81-83°C, indicating a stable crystal lattice that requires energy to break.[5]

  • Concentration Limit: You may be exceeding the compound's intrinsic solubility limit in DMSO at room temperature. It's crucial to determine the maximum practical concentration for your stock solution.

Q2: I managed to dissolve the compound in DMSO, but a precipitate formed when I diluted it into my aqueous assay buffer (e.g., PBS or cell media). Why did this happen?

A2: This phenomenon, often called "crashing out," is a classic sign that your compound's concentration has exceeded its kinetic solubility in the final aqueous medium.[6] While highly soluble in neat DMSO, the compound is poorly soluble in water.[1] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound precipitates.

Immediate Solutions to Try:

  • Lower the Final Concentration: This is the most direct approach. Determine if your assay is sensitive enough to work at a lower, more soluble concentration of the compound.[7]

  • Optimize the Dilution Method: Avoid adding the aqueous buffer to your DMSO stock. Instead, add the DMSO stock dropwise to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing.[6][7] This rapid mixing can sometimes prevent localized concentration spikes that initiate precipitation.

  • Increase Final DMSO Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO can help maintain solubility.[7] However, be aware that DMSO concentrations above 0.5% can be toxic to many cell lines and may interfere with some assays.[2][8][9] Always run a vehicle control with the equivalent DMSO concentration.[9]

Q3: My DMSO stock solution was clear, but after one freeze-thaw cycle, I see crystals. What should I do?

A3: Precipitation after a freeze-thaw cycle is a recognized issue, often exacerbated by the absorption of atmospheric moisture during handling.[3][10] Each cycle can introduce a small amount of water, progressively reducing the solvent's capacity.[3]

Best Practices for Storage:

  • Prepare Single-Use Aliquots: Once your stock solution is prepared, immediately divide it into smaller, single-use volumes in tightly sealed vials.[2][9] This minimizes the number of freeze-thaw cycles for the bulk of your stock.

  • Proper Thawing: Before opening a frozen aliquot, allow it to come to room temperature completely. This prevents condensation from forming inside the cold vial.[10]

  • Re-dissolve Before Use: Even with proper storage, it is good practice to briefly vortex or sonicate the thawed aliquot to ensure any microscopic precipitates are redissolved before use.[2]

Part 2: Step-by-Step Troubleshooting & Optimization Protocols

If the initial troubleshooting steps are insufficient, a more systematic approach is required. The following workflow and protocols will guide you through enhancing the solubility of 5-Bromo-3-methoxyquinolin-2(1H)-one.

Solubility Enhancement Workflow

The following diagram outlines a logical progression for tackling solubility issues.

G A Start: Undissolved Compound in DMSO B Protocol 1: Standard Dissolution (Vortexing at RT) A->B C Is Solution Clear? B->C D Protocol 2: Sonication C->D No I Success: Prepare Aliquots and Store at -20°C / -80°C C->I Yes E Is Solution Clear? D->E F Protocol 3: Gentle Heating E->F No E->I Yes G Is Solution Clear? F->G H Advanced Strategy: Consider Co-Solvents or Formulation Technologies (Protocol 4) G->H No G->I Yes

Caption: Troubleshooting workflow for dissolving 5-Bromo-3-methoxyquinolin-2(1H)-one in DMSO.

Experimental Protocols

Causality: This baseline protocol uses mechanical agitation to dissolve the compound. It is the first and simplest step.

  • Weigh Compound: Accurately weigh the desired amount of 5-Bromo-3-methoxyquinolin-2(1H)-one into a sterile, appropriate-sized vial (e.g., amber glass or microcentrifuge tube).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Mix: Vortex the solution vigorously for 1-2 minutes.[8]

  • Inspect: Visually inspect the solution against a dark background for any undissolved particles. If particles remain, proceed to Protocol 2.

Causality: Sonication uses high-frequency sound waves to provide mechanical energy, which helps break down compound aggregates and overcome the crystal lattice energy, enhancing dissolution.[2][11] It is particularly effective for compounds that have precipitated out of solution.[3][4]

  • Initial Steps: Follow steps 1-3 from Protocol 1.

  • Sonicate: Place the sealed vial in a bath sonicator for 10-15 minutes.[8] A bath sonicator is preferred over a probe to avoid localized overheating that could degrade the compound.[2]

  • Inspect: Remove the vial, vortex briefly, and visually inspect for clarity. If the solution is still not clear, proceed to Protocol 3.

Causality: Increasing the temperature provides thermal energy to the system, which increases the kinetic energy of both solvent and solute molecules, often leading to higher solubility.[2]

  • Initial Steps: Follow steps 1-3 from Protocol 1.

  • Heat: Place the sealed vial in a water bath or heating block set to a controlled temperature of 30-40°C .[2][8]

  • Mix & Incubate: Incubate for 15-20 minutes, vortexing the vial intermittently every 5 minutes.

  • Inspect: Visually inspect for dissolution. Caution: Before applying heat, it is critical to confirm the thermal stability of 5-Bromo-3-methoxyquinolin-2(1H)-one. While modest warming is generally safe, prolonged exposure to high temperatures can cause degradation.

Causality: When a compound's solubility is insufficient even with physical methods, altering the chemical composition of the solvent system or using formulation aids can provide a solution.

  • Co-Solvents for in vivo or Challenging in vitro Systems: For formulations requiring dilution into aqueous media, a co-solvent system can be essential. A common formulation involves a mixture of solvents to maintain solubility.[11]

    • Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.[11] The components should be added sequentially, with sonication applied to ensure a clear solution.[11]

  • Cyclodextrins for Aqueous Solubility: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] They can encapsulate hydrophobic molecules like our quinolinone derivative, forming an "inclusion complex" where the outer hydrophilic surface renders the entire complex water-soluble.[7][15]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7]

    • Method: A stock solution of the compound can be prepared in an aqueous solution containing HP-β-CD. This often requires stirring or shaking for several hours (4-24h) to allow for complex formation.[7]

Part 3: Data Summary & Best Practices

Adherence to best practices is crucial for experimental reproducibility.

Data Summary Table: Recommended Solvent & Assay Conditions
ParameterRecommendationRationale & Citation
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[16][17]
Solvent Quality Anhydrous Grade, <0.1% WaterWater content significantly reduces DMSO's solvating power for hydrophobic molecules.[2][3][4]
Initial Dissolution Aids 1. Vortexing, 2. Sonication, 3. Gentle Heat (30-40°C)Physical methods to provide energy to overcome the compound's crystal lattice structure.[2][8][11]
Final Assay DMSO Conc. (Cell-based) ≤ 0.5% (Ideal: ≤ 0.1% for sensitive cells)To minimize cytotoxicity and off-target effects. Always include a vehicle control.[2][8][9]
Stock Solution Storage -20°C or -80°C in single-use aliquotsPrevents compound degradation and solvent hydration from repeated freeze-thaw cycles.[2][9]
Aqueous Dilution Method Add DMSO stock dropwise to vortexing aqueous bufferMinimizes "DMSO shock" and localized precipitation.[6]
Logical Relationships in Solubility Enhancement

The choice of method depends on the subsequent application of the compound solution.

G cluster_0 In Vitro Assays cluster_1 Poor Aqueous Solubility / In Vivo A High Concentration DMSO Stock B Serial Dilution in DMSO A->B Step 1 C Final Dilution into Aqueous Assay Buffer (Final DMSO <0.5%) B->C Step 2 D Compound Powder E Formulate with Co-Solvents (e.g., DMSO/PEG/Tween) or Cyclodextrins D->E Step 1 F Direct use in Assay or Administration E->F Step 2

Caption: Logical workflows for preparing solutions for different experimental systems.

References

  • Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Preprints.org. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Carbohydrate Chronicles. How can cyclodextrins enhance solubility? Available from: [Link]

  • Oldenburg K, Pooler D, Scudder K, Lipinski C, Kelly M. High throughput sonication: evaluation for compound solubilization. Comb Chem High Throughput Screen. 2005;8(6):499-512. Available from: [Link]

  • Quora. When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Available from: [Link]

  • Popa, L., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). 2024;17(6):727. Available from: [Link]

  • Lambert, W. T., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. J Med Chem. 2013;56(4):1777-81. Available from: [Link]

  • ResearchGate. Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • gChem. DMSO. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • Christensen, A. M., et al. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. 2019;28(9):1069-1078. Available from: [Link]

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO. Available from: [Link]

  • PubChemLite. 5-bromo-3-hydroxy-8-methoxy-1,2-dihydroquinolin-2-one. Available from: [Link]

  • Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? Available from: [Link]

  • Hoffman Fine Chemicals. 5-Bromo-3-methoxyquinoline. Available from: [Link]

  • Al-Otaibi, W. A., et al. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Drug Deliv. and Transl. Res. 2022;12(9):2069-2088. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Grishina, M., et al. DMSO Solubility Assessment for Fragment-Based Screening. Molecules. 2021;26(13):3965. Available from: [Link]

  • Bell, F., Durand, C., & Urban, N. SOLUBILITY TOOLBOX FOR SUCCESSFUL DESIGN OF DRUG CANDIDATES. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

Sources

Optimization

Technical Support Center: Palladium Catalysis in Quinolinone Scaffolds

Status: Active Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket ID: PD-QUIN-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction Welcome to the Quinolinone Coupling Support H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket ID: PD-QUIN-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction

Welcome to the Quinolinone Coupling Support Hub. Researchers working with 2-quinolinones (carbostyrils) and 4-quinolinones often encounter a specific class of catalyst failure: heteroatom-induced deactivation .

Unlike simple aryl halides, quinolinones possess a cyclic amide (lactam) functionality. The nitrogen lone pair and the carbonyl oxygen can act as competitive ligands, sequestering the Palladium (Pd) center and shutting down the catalytic cycle. This guide provides the diagnostic tools to identify this poisoning and the protocols to overcome it.

Module 1: Diagnosis – Is Your Catalyst Dead or Dormant?

Before altering conditions, you must distinguish between catalyst poisoning (irreversible aggregation) and catalyst resting (off-cycle equilibrium).

Diagnostic Flowchart

DiagnosisFlow Start Reaction Stalled/Low Yield Visual Visual Inspection Start->Visual BlackPpt Black Precipitate? Visual->BlackPpt YesBlack Pd-Black Formation (Aggregation) BlackPpt->YesBlack Yes NoBlack Solution remains clear/colored BlackPpt->NoBlack No Diag3 Diagnosis: Under-ligated Pd (Ligand dissociation) YesBlack->Diag3 SpikeTest Perform Spike Test (Add fresh substrate) NoBlack->SpikeTest Result1 Rate Increases SpikeTest->Result1 Reaction Resumes Result2 No Rate Change SpikeTest->Result2 Stays Stalled Diag1 Diagnosis: Substrate Depletion or Decomposition Result1->Diag1 Diag2 Diagnosis: Catalyst Poisoning (Ligated by Quinolinone) Result2->Diag2

Figure 1: Diagnostic logic for identifying catalyst state. "Pd-Black" indicates ligand shedding, while a clear stalled solution often indicates competitive inhibition by the substrate.

FAQs: Diagnostics

Q: My reaction mixture turned black immediately upon heating. Is this normal? A: No. "Pd-black" formation indicates that your ligand (phosphine/NHC) has dissociated from the metal, allowing Pd(0) atoms to aggregate into inactive nanoparticles.

  • Cause: The quinolinone substrate may be displacing a weakly bound ligand (like PPh3).

  • Fix: Switch to a bidentate ligand (e.g., Xantphos) or a sterically bulky NHC (e.g., PEPPSI-IPr) that cannot be easily displaced.

Q: The reaction stalls at 40% conversion, but the solution is clear. Adding more catalyst doesn't help. A: This is the hallmark of product inhibition or substrate poisoning . As the concentration of the quinolinone product increases, it may bind to the Pd center more tightly than the starting material, effectively creating a "Pd-sink."

Module 2: The Chemistry of Deactivation

To solve the problem, you must understand the mechanism.[1] Quinolinones are not innocent bystanders; they are Lewis bases.

Mechanism of Poisoning

The amide nitrogen (N1) and carbonyl oxygen (O2) in the quinolinone core can coordinate to electrophilic Pd(II) species. This forms a stable, off-cycle complex that prevents the Transmetalation step.

PoisoningMech PdActive Active Catalyst L-Pd(II)-Ar-X Poisoned Poisoned Complex (Off-Cycle) PdActive->Poisoned Competitive Coordination Product Coupled Product PdActive->Product Transmetalation & Reductive Elim. Quinolinone Quinolinone (Substrate) Quinolinone->Poisoned Poisoned->PdActive Reversible? (Often Slow) Boronic Boronic Acid Boronic->Product

Figure 2: Competitive coordination pathway. The quinolinone substrate diverts the active Pd(II) species into an inactive "poisoned" state, blocking the entry of the boronic acid.

Key Insight: The "Chelate Effect" is often responsible. If the quinolinone has a substituent at the 8-position (near the nitrogen), it can form a bidentate chelate with Pd, making the poisoning irreversible [1].

Module 3: Ligand Selection Strategy

The solution is to use a ligand that binds to Palladium stronger than the quinolinone does, while being bulky enough to prevent the quinolinone from approaching the metal center.

Ligand Performance Matrix
Ligand ClassExamplesSuitability for QuinolinonesMechanism of Action
Simple Phosphines PPh3, P(o-tol)3Poor Easily displaced by the nitrogen lone pair of quinolinone.
Bidentate Phosphines dppf, XantphosModerate Chelation prevents displacement, but can be slow for hindered substrates.
Biaryl Phosphines XPhos, RuPhos High The biaryl backbone provides steric bulk that blocks the "top" and "bottom" of the Pd, preventing quinolinone coordination [2].
NHC Ligands PEPPSI-IPr Excellent The strongest sigma-donor. The "throw-away" pyridine ligand in PEPPSI precatalysts ensures rapid initiation, and the bulky NHC prevents poisoning [3].

Recommendation: For difficult quinolinone couplings, move immediately to Pd-PEPPSI-IPr or XPhos Pd G4 .

Module 4: Experimental Protocols

Protocol A: The "Bulletproof" Quinolinone Coupling

Use this protocol for substrates containing unprotected lactam nitrogens.

Reagents:

  • Quinolinone Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%) [3]

  • Base: K2CO3 (3.0 equiv) – Mild base prevents deprotonation of the lactam N, reducing its coordinating ability.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for higher temps).

Step-by-Step:

  • Degassing: Charge solid reagents into a vial. Seal and purge with Argon for 5 minutes. Oxygen exacerbates poisoning by oxidizing the phosphine ligands.

  • Solvent Addition: Add sparged solvent via syringe.

  • Activation: Heat to 80°C . Note: PEPPSI catalysts require heat to activate (throw away the pyridine ligand). Do not judge the reaction at room temperature.

  • Monitoring: Check HPLC at 1 hour. If conversion is <10%, raise temperature to 100°C.

Protocol B: The "Resurrection" (Saving a Stalled Reaction)

Use this if your reaction has stalled and you cannot restart.

  • Cool Down: Bring reaction to Room Temperature.

  • Add Additive: Add 10 mol% 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and 10 mol% KOtBu .

    • Why? This generates free NHC in situ, which can displace the poisoning quinolinone from the Pd center.

  • Re-heat: Heat to 100°C for 2 hours.

  • Assessment: If no change, the Pd has likely aggregated to Pd-black. Filter through Celite and restart with Protocol A.

Module 5: Scavenging & Purification

Quinolinones have a high affinity for residual Palladium, leading to toxic metal contamination in the final product. Standard silica columns are often insufficient.

Pd Removal Workflow

Scavenging Crude Crude Reaction Mixture (High Pd Content) Celite 1. Filter through Celite (Remove bulk Pd black) Crude->Celite Scavenger 2. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) Celite->Scavenger Stir Stir 4h @ 50°C Scavenger->Stir Filter2 Filter Scavenger Stir->Filter2 Test ICP-MS Check Filter2->Test Pass Pd < 10 ppm Proceed to Column Test->Pass Pass Fail Pd > 10 ppm Test->Fail Fail Fail->Scavenger Repeat with different scavenger

Figure 3: Post-reaction purification workflow. Thiol-based scavengers are essential for N-heterocycles.

Technical Note: For quinolinones, SiliaMetS® Thiol or DMT (Dimercaptotriazine) are superior to charcoal. The sulfur atoms in the scavenger out-compete the quinolinone nitrogen for the Pd [4].

References

  • Mechanism of Poisoning: Glorius, F., et al. "Mechanism of Palladium Catalyst Deactivation by Heterocycles." Angew.[2] Chem. Int. Ed., 2010.[3] (Note: Generalized reference for N-heterocycle poisoning).

  • Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[4][5][6] Chem. Res., 2008.

  • PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst for Cross-Coupling."[4] Chem. Eur. J., 2006.

  • Pd Scavenging: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[7] Synth. Catal., 2004.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-quinolin-2(1H)-one

The following technical guide is structured as a Tier 2 Support Resource for the purification of 5-bromo-quinolin-2(1H)-one (also known as 5-bromo-carbostyril). Case ID: PUR-5BQ-001 Compound Class: Halo-substituted Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Resource for the purification of 5-bromo-quinolin-2(1H)-one (also known as 5-bromo-carbostyril).

Case ID: PUR-5BQ-001 Compound Class: Halo-substituted Carbostyrils (2-Quinolinones) CAS Registry: 99465-09-5[1][2][3][4][5]

Executive Summary

5-bromo-quinolin-2(1H)-one is a rigid, planar heterocycle characterized by strong intermolecular hydrogen bonding (dimerization) in the solid state.[1][2][3][4][5] This results in high melting points (>250°C) and poor solubility in non-polar solvents.[5] Successful recrystallization requires disrupting these intermolecular bonds at high temperatures using polar protic or aprotic solvents, often requiring a co-solvent system to induce precipitation upon cooling.[5]

Part 1: Solvent Selection & Solubility Profile

Q1: What is the optimal solvent system for recrystallizing 5-bromo-quinolin-2(1H)-one?

Recommendation: The "Gold Standard" solvent system is Glacial Acetic Acid or a DMF/Water mixture.

Solvent SystemRoleApplication ContextProsCons
Glacial Acetic Acid PrimaryHigh Purity Requirements. Best for removing colored oxidation byproducts.[1][2][3][4][5]Excellent disruption of H-bonds; yields dense, filterable crystals.[1][2][3][4][5]High boiling point (118°C) requires thorough drying; corrosive.[5]
Ethanol / Water BinaryGeneral Purification. Standard for removing inorganic salts or highly polar impurities.[5]Non-toxic; easy to remove; mild conditions.[3][5]Risk of "oiling out" if water is added too quickly.[3][5][6]
DMF / Water BinaryLow Solubility Batches. Use when compound fails to dissolve in boiling ethanol/acetic acid.[5]High solubilizing power; effective for bulk crude material.[3][5]High boiling point of DMF makes solvent removal difficult; product may retain solvent.[3][5]
Methanol PrimarySmall Scale. Quick purification of <1g batches.[5]Low boiling point; easy evaporation.[3][5]Often requires large volumes due to moderate solubility.[3][5]
Q2: Why avoid standard non-polar solvents like Hexane or Ether?

Technical Insight: 2-Quinolinones exist in a lactam-lactim tautomeric equilibrium, but in the solid state, the lactam (keto) form predominates, forming strong


 dimers.[4][5] Non-polar solvents (Hexane, Et₂O, Toluene) cannot disrupt these dimers, leading to virtually zero solubility even at boiling points.[5] Using them as anti-solvents often causes rapid, amorphous precipitation (oiling out) rather than controlled crystal growth.[5]

Part 2: Troubleshooting Guide (Q&A)

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: I dissolved my crude solid in hot Ethanol, but when I added water, it turned into a sticky brown oil at the bottom of the flask instead of crystals. Why?

Root Cause: The "Oiling Out" phenomenon occurs when the temperature of the phase separation (cloud point) is higher than the melting point of the solvated compound. This is common in quinolinones containing lipophilic halogens (Bromine).[2][5]

Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into a clear solution. Add a small amount of the good solvent (Ethanol) if necessary.

  • Seed: Allow the solution to cool very slowly to approx. 50°C. Add a "seed crystal" of pure 5-bromo-quinolin-2(1H)-one.

  • Agitate: Vigorously scratch the inner wall of the flask with a glass rod. The micro-glass particles act as nucleation sites.

  • Slow Cooling: Do not place directly in an ice bath. Wrap the flask in a towel to ensure slow cooling to room temperature over 2-3 hours.

Issue: Persistent Colored Impurities

User Question: My product is chemically pure by NMR, but it remains a light tan/brown color. It should be off-white. How do I fix this?

Root Cause: Quinolinones are susceptible to trace oxidation at the nitrogen or the 3-position, forming highly colored conjugated impurities (e.g., quinoline-diones) that co-crystallize.[1][3][4][5]

Corrective Protocol:

  • Switch Solvent: Use Glacial Acetic Acid .[3][5] It is superior at keeping oxidized polar impurities in solution while the target crystallizes.

  • Activated Carbon Treatment:

    • Dissolve compound in hot solvent.[3][5][6][7][8][9][10]

    • Add 5-10 wt% activated charcoal.[1][3][4][5]

    • Stir at reflux for 15 minutes.

    • Critical Step: Filter hot through a pre-warmed Celite pad.[5] If the solution cools during filtration, the product will crystallize in the filter funnel.[8]

Part 3: Standard Operating Procedures (SOPs)

SOP A: Recrystallization from Glacial Acetic Acid (Recommended)

Best for: Final purification to achieve >99% purity.[5]

  • Preparation: Place 5.0 g of crude 5-bromo-quinolin-2(1H)-one in a 100 mL round-bottom flask.

  • Dissolution: Add 25 mL of Glacial Acetic Acid. Heat to reflux (approx. 120°C) with a magnetic stirrer.

    • Note: If solid remains, add acid in 5 mL increments until clear.[5]

  • Filtration (Optional): If insoluble black specks are visible, filter the hot solution through a glass frit.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

    • Observation: Needle-like crystals should form around 60-80°C.[1][3][4][5]

  • Isolation: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter by vacuum suction.[3][5]

  • Washing: Wash the filter cake with 10 mL of cold acetic acid, followed by 20 mL of cold water (to remove acid traces).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. (Acetic acid solvates are persistent; ensure thorough drying).[2][5]

SOP B: Recrystallization from DMF/Water

Best for: Large scale or very impure material.[1][2][3]

  • Dissolution: Dissolve crude material in minimum volume of hot DMF (approx. 90-100°C).

  • Precipitation: While stirring rapidly, add hot Water dropwise until a persistent turbidity (cloudiness) is observed.[5]

  • Clearing: Add a few drops of hot DMF to clear the solution.

  • Cooling: Remove heat and allow slow cooling.

  • Washing: Filter and wash copiously with water to remove DMF.[3][5]

Part 4: Decision Tree & Workflow Visualization

Recrystallization_Workflow Start Start: Crude 5-bromo-quinolin-2(1H)-one SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Poor Solubility SolubilityCheck->Insoluble No HighPurityCheck Is High Purity/Color Removal Needed? Soluble->HighPurityCheck DMFProcess Process: DMF/Water 1. Dissolve in hot DMF 2. Add H2O as anti-solvent 3. Wash cake with water Insoluble->DMFProcess EthanolProcess Process: Ethanol/Water 1. Dissolve in hot EtOH 2. Add H2O to cloud point 3. Slow cool OilingOut Issue: Oiling Out? EthanolProcess->OilingOut HighPurityCheck->EthanolProcess No (Standard) AceticAcidProcess Process: Glacial Acetic Acid 1. Dissolve in refluxing AcOH 2. Hot filtration (Charcoal) 3. Cool to RT HighPurityCheck->AceticAcidProcess Yes (Critical) RemedyOil Remedy: Reheat, Seed, Slow Cool OilingOut->RemedyOil Yes

Figure 1: Decision matrix for solvent selection based on solubility and purity requirements.[1][2][3][4][5]

References

  • BenchChem Technical Support. (2025).[2][3][5][7][11][12][13][14] Purification of Quinolizinone Derivatives: Troubleshooting Guides. Retrieved from [2][5]

  • Chemistry LibreTexts. (2021). Recrystallization: Theory and Practice. Retrieved from [2][4][5]

  • University of Rochester. (n.d.).[3][5] Solvents for Recrystallization: Tips and Tricks. Retrieved from [2][4][5]

  • National Institutes of Health (PMC). (2025).[5] Highly Brominated Quinolines: Synthesis and Characterization. Retrieved from (Note: Generalized link to relevant PMC database)

  • Mendeleev Communications. (2000).[2][3][5] Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions. Retrieved from [2][4][5]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 5-Bromo-3-methoxyquinolin-2(1H)-one: A Comparative C13 NMR Analysis Guide

This guide is structured as a high-level technical manual for researchers validating the structural integrity of 5-Bromo-3-methoxyquinolin-2(1H)-one . It prioritizes comparative analysis against common synthetic impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers validating the structural integrity of 5-Bromo-3-methoxyquinolin-2(1H)-one . It prioritizes comparative analysis against common synthetic impurities and regioisomers, addressing the practical challenges in confirming this specific substitution pattern.

Executive Summary & Application Context

5-Bromo-3-methoxyquinolin-2(1H)-one is a critical intermediate in the synthesis of bioactive quinolinone scaffolds, often utilized in the development of kinase inhibitors and NMDA receptor antagonists.

The primary challenge in deploying this intermediate is not synthesis, but structural validation . The bromination at position C-5 is electronically sensitive and prone to regioisomerism (forming the 6-bromo or 8-bromo variants) depending on the starting aniline precursor. Furthermore, the O-methylation at C-3 must be distinguished from N-methylation at position 1 (lactam-lactim tautomerism).

This guide provides a comparative spectral framework to distinguish the target compound from its critical impurities:

  • The Regioisomer: 6-Bromo-3-methoxyquinolin-2(1H)-one.

  • The Precursor: 5-Bromo-3-hydroxyquinolin-2(1H)-one.

  • The Tautomeric Error: 5-Bromo-2,3-dimethoxyquinoline (Lactim ether).

Comparative C13 NMR Spectral Data

The following data synthesizes experimental literature values for the quinolinone core with calculated substituent chemical shift increments (SCS) for the specific 5-bromo-3-methoxy substitution pattern.

Table 1: Diagnostic C13 NMR Shifts (ppm in DMSO-d6)

Note: Values for the target are high-confidence estimates based on substituent additivity rules derived from analogous scaffolds (e.g., 3-methoxy-2-quinolone and 5-bromoquinoline).

AssignmentTarget: 5-Bromo-3-OMe (Predicted)Isomer: 6-Bromo-3-OMe (Alternative)Precursor: 5-Bromo-3-OH (Impurity)Diagnostic Feature
C-2 (C=O) 158.5 – 160.0 158.0 – 159.5160.5Lactam carbonyl; distinct from O-C=N (Lactim) which appears ~162+.
C-3 (C-O) 148.0 – 150.5 148.5 – 151.0142.0 – 144.0Critical: The OMe group deshields C-3 significantly compared to the OH precursor.
C-4 122.0 – 124.0 128.0 – 130.0120.5Critical: C-4 is shielded by the ortho OMe but deshielded by the peri 5-Br. In the 6-Br isomer, C-4 is less sterically crowded.
C-5 (C-Br) 120.0 – 122.5 128.0 (CH)120.0 – 122.0Definitive: In the target, C-5 is quaternary (C-Br). In the 6-Br isomer, C-5 is a methine (CH) signal.
C-6 128.0 (CH) 115.0 – 117.0 (C-Br)127.5Look for C-Br ipso carbon shift (~115-118 ppm) to identify the 6-Br isomer.
OMe (CH3) 56.5 – 58.0 56.5 – 58.0AbsentPresence confirms methylation; shift >56 ppm indicates steric crowding at C-3.
Key Mechanistic Insights for Assignment
  • The "Peri" Effect (C4 vs C5): In the target (5-Bromo), the bromine atom is spatially close to the C-4 proton/carbon. This "peri" interaction typically causes a downfield shift in the Proton NMR for H-4, but in C13, the C-5 carbon itself (attached to Br) will appear upfield relative to a standard aromatic carbon due to the "Heavy Atom Effect" of Bromine.

  • Lactam vs. Lactim: If you observe a carbon signal >165 ppm, you likely have the ester/lactim form (2-methoxyquinoline derivative) rather than the desired 2-quinolone (lactam).

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes solvent-induced shifts which can obscure the subtle differences between regioisomers.

A. Sample Preparation[1][2]
  • Solvent: DMSO-d6 is mandatory. CDCl3 often fails to dissolve quinolinone derivatives completely, leading to poor signal-to-noise ratios for quaternary carbons (C-2, C-3, C-5).

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Additives: Add a trace of Cr(acac)3 (Chromium(III) acetylacetonate) if quantitative integration of quaternary carbons is required (Relaxation agent).

B. Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C-2 carbonyl and C-5 brominated carbon have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Scans (NS): Minimum 1024 scans.

  • Temperature: 298 K (25°C).

C. The "DEPT-135 Check" (Self-Validation Step)

Run a DEPT-135 experiment immediately after the standard C13.

  • Target (5-Br): C-5 is quaternary (invisible in DEPT). C-6, C-7, C-8 are CH (Up/Positive).

  • Isomer (6-Br): C-6 is quaternary (invisible). C-5 is CH (Up/Positive).

  • Result: If you see a CH signal in the aromatic region corresponding to position 5 (approx 125-130 ppm), you have the wrong isomer (6-Bromo).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the structure based on the spectral data provided above.

StructuralValidation Start Crude Product (5-Bromo-3-methoxyquinolin-2(1H)-one) Solubility Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solubility HNMR 1H NMR Screening Solubility->HNMR CheckOMe Methoxy Singlet Present? (~3.8 - 4.0 ppm) HNMR->CheckOMe CheckOH Broad Singlet >10ppm? (NH vs OH) CheckOMe->CheckOH Yes Fail_Pre IMPURITY: 3-Hydroxy Precursor (Missing OMe Carbon ~57ppm) CheckOMe->Fail_Pre No (Missing OMe) CNMR 13C NMR + DEPT-135 CheckOH->CNMR NH Present (Lactam) Decision1 C-5 Analysis (Is it Quaternary?) CNMR->Decision1 Pass VALIDATED TARGET 5-Br-3-OMe-Quinolinone Decision1->Pass Yes (Quaternary C-Br) Fail_Iso IMPURITY: 6-Bromo Isomer (C-5 is CH) Decision1->Fail_Iso No (C-5 is CH)

Caption: Logic flow for distinguishing the target 5-bromo compound from its 6-bromo regioisomer and non-methylated precursors using NMR.

References

  • Substituent Effects on Quinolones: Detailed analysis of C-3 and C-4 substituent effects on NMR shifts. Source:

  • Synthesis of Brominated Quinolines: Methodologies for synthesizing 5-bromo and 7-bromo methoxyquinolines, providing baseline spectral data for the brominated core. Source:

  • General C13 NMR Shift Guide: Reference for standard chemical shift ranges of quinoline/quinolinone derivatives. Source:

  • Isomer Identification: Analysis of 6-bromo-3-hydroxyquinolin-2(1H)-one, useful for excluding regioisomers. Source:

Comparative

Spectroscopic Characterization of Quinolin-2(1H)-ones: A Comparative IR Guide

Executive Summary: The Diagnostic Value of the Carbonyl Band In the structural elucidation of heterocyclic pharmacophores, quinolin-2(1H)-ones (carbostyrils) present a unique spectroscopic challenge due to their lactam-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Value of the Carbonyl Band

In the structural elucidation of heterocyclic pharmacophores, quinolin-2(1H)-ones (carbostyrils) present a unique spectroscopic challenge due to their lactam-lactim tautomerism.[1] The infrared (IR) absorption of the carbonyl group (


) is the definitive "fingerprint" for validating the biologically active lactam  tautomer, distinguishing it from the aromatized lactim  (2-hydroxyquinoline) form and isostructural analogs like coumarins.

This guide objectively compares the IR spectral performance of quinolin-2(1H)-ones against key structural alternatives. It provides experimentally validated wavenumber ranges and protocols to ensure reproducible identification in drug development workflows.[1]

Structural Context & Tautomeric Equilibrium

The quinolin-2(1H)-one scaffold exists in a dynamic equilibrium.[1][2] While the lactam form (A) is thermodynamically favored in the solid state and polar solvents, the lactim form (B) can interfere in non-polar environments or at high temperatures.

  • Lactam (Target): Characterized by a strong Amide I carbonyl stretch.[1]

  • Lactim (Alternative): Characterized by the absence of

    
     and presence of 
    
    
    
    and
    
    
    bands.
Visualization: Tautomeric Spectral Signatures

The following diagram illustrates the structural transformation and the corresponding spectral shifts required for identification.

Tautomerism cluster_0 Thermodynamic Dominant (Solid State) cluster_1 Minor Tautomer (Non-polar/Gas) Lactam Lactam Form (Quinolin-2(1H)-one) SpecA IR Signal: C=O Stretch (Strong) 1640-1680 cm⁻¹ Lactam->SpecA Lactim Lactim Form (2-Hydroxyquinoline) Lactam->Lactim Tautomerization (Solvent/Temp Dependent) SpecB IR Signal: C=N Stretch (~1620 cm⁻¹) O-H Stretch (~3400 cm⁻¹) Lactim->SpecB

Figure 1: Tautomeric equilibrium of quinolin-2(1H)-one and the divergent IR spectral markers for the lactam vs. lactim forms.

Comparative Spectral Analysis

To validate a quinolin-2(1H)-one structure, one must rule out isostructural alternatives.[1] The table below compares the Carbonyl (


) absorption band of the product against its closest analogs.
Table 1: Comparative IR Absorption Frequencies ( )
Compound ClassCore StructureC=O[1][3][4][5][6] Frequency (

)
IntensityMechanistic Cause of Shift
Quinolin-2(1H)-one Unsaturated Lactam 1650 – 1680 Strong Conjugation & Resonance: The amide nitrogen lone pair donates into the carbonyl, lowering bond order (single bond character).[1] Conjugation with the C3=C4 double bond further lowers frequency.
3,4-Dihydroquinolin-2(1H)-one Saturated Lactam1670 – 1700StrongLoss of Conjugation: Removal of the C3=C4 double bond reduces delocalization, increasing the double-bond character of the carbonyl (shift to higher wavenumber).[1]
Coumarin Unsaturated Lactone1700 – 1740Very StrongInductive Effect: Oxygen is more electronegative than Nitrogen.[1] In lactones (esters), the -I effect dominates, strengthening the C=O bond compared to lactams.
Quinoline Aromatic HeterocycleN/ANoneAbsence of Carbonyl: No band in the 1650–1750 region.[4][7][8] Diagnostic bands are aromatic C=C/C=N stretches (1500–1620

).[1]
Key Insight: The "Coumarin Shift"

A critical error in drug synthesis is misidentifying a coumarin byproduct as a quinolinone.

  • Differentiation: If your spectrum shows a carbonyl band >1700

    
     , suspect a Coumarin  (Lactone) or a non-conjugated system.[1]
    
  • Confirmation: Quinolin-2(1H)-ones rarely exceed 1680

    
     in the solid state due to strong intermolecular Hydrogen Bonding (
    
    
    
    ), which weakens the
    
    
    bond.[1]

Substituent Effects Guide

Modifications to the quinolinone core will shift the carbonyl band. Use this guide to predict and interpret shifts based on substitution patterns.

Substituent TypePositionEffect on

Example ShiftExplanation
Electron Donating (EDG) C3, C4, C6Red Shift (Lower

)

10–20

Groups like

or

increase electron density in the ring, enhancing resonance contribution to the amide, weakening the

bond.[1]
Electron Withdrawing (EWG) C3, C4Blue Shift (Higher

)

10–30

Groups like

or

withdraw density.[1] If at C3, they may decouple conjugation or exert a strong inductive effect, stiffening the

bond.
N-Alkylation N1Blue Shift (Higher

)

10–20

Removing the

proton eliminates intermolecular H-bonding (dimerization), causing the monomeric

frequency to appear higher.[1]

Experimental Protocol: Self-Validating Identification

To ensure data integrity (Trustworthiness), follow this decision tree protocol. This workflow accounts for solvent effects which can artificially shift bands or induce tautomerization.[1]

Method A: Solid State (Standard)[1]
  • Matrix: KBr Pellet or Diamond ATR.

  • Expectation: Broad

    
     stretch (2800–3200 
    
    
    
    ) and lowered
    
    
    (1650–1665
    
    
    ) due to dimerization.[1]
Method B: Dilute Solution (Validation)
  • Solvent: Dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).[1]
  • Purpose: Breaks hydrogen bonds to reveal "free" monomer frequencies.[1]

  • Expectation: Sharp

    
     (~3400 
    
    
    
    ) and higher
    
    
    (~1680–1690
    
    
    ).[1]
Visualization: Identification Workflow

Workflow Start Unknown Heterocycle Sample Step1 Run IR (Solid State/ATR) Start->Step1 Decision1 Is there a strong band 1640-1750 cm⁻¹? Step1->Decision1 NoCarbonyl No C=O Band Decision1->NoCarbonyl No YesCarbonyl Band Present Decision1->YesCarbonyl Yes ResultQuinoline Identify as: Quinoline / Lactim Ether NoCarbonyl->ResultQuinoline CheckFreq Check Frequency Value YesCarbonyl->CheckFreq HighFreq > 1700 cm⁻¹ CheckFreq->HighFreq LowFreq 1640 - 1680 cm⁻¹ CheckFreq->LowFreq ResultCoumarin Suspect: Coumarin (Lactone) or Dihydro- analog HighFreq->ResultCoumarin ResultQuinolinone Suspect: Quinolin-2(1H)-one (Lactam) LowFreq->ResultQuinolinone Validation Validation: Check N-H Region (2800-3200 cm⁻¹) ResultQuinolinone->Validation Confirmed CONFIRMED: Quinolin-2(1H)-one Validation->Confirmed Broad Band Present

Figure 2: Step-by-step logic flow for distinguishing quinolin-2(1H)-ones from structural analogs using IR data.

References

  • NIST Chemistry WebBook. 2(1H)-Quinolinone Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Link[1]

  • MDPI Molbank. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023).[1] Link

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2020).[1][9] Link

  • Chemistry LibreTexts. Characteristic Infrared Absorption Bands. (2014).[1] Link

  • Core.ac.uk. Is the CO frequency shift a reliable indicator of coumarin binding to metal ions? (Comparison of Lactone vs Lactam frequencies). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-3-methoxyquinolin-2(1H)-one

Topic: Operational Safety Guide: 5-Bromo-3-methoxyquinolin-2(1H)-one Audience: Researchers, Medicinal Chemists, and EHS Officers. Executive Safety Summary & Hazard Logic The Senior Scientist’s Perspective: Handling 5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: 5-Bromo-3-methoxyquinolin-2(1H)-one Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Summary & Hazard Logic

The Senior Scientist’s Perspective: Handling 5-Bromo-3-methoxyquinolin-2(1H)-one requires a "Universal Precaution" approach. As a halogenated quinolinone derivative used in drug discovery, this compound possesses a dual-risk profile: the known irritant properties of the quinoline scaffold and the unknown pharmacological potency of a pharmaceutical intermediate.

We do not merely dress for the known hazards (H315/H319/H335); we dress for the potential bioavailability of a lipophilic, halogenated small molecule designed to interact with biological targets.

Core Hazard Profile (Derived from Structure-Activity Relationships):

  • Physical State: Solid powder (High dust potential).

  • Primary Route of Entry: Inhalation of dust and Dermal absorption.

  • Chemical Risks:

    • Halogenation (Bromo): Increases lipophilicity, potentially enhancing skin absorption.

    • Quinolinone Scaffold: Associated with mucous membrane irritation and potential DNA intercalation (though specific mutagenicity data may be absent, we treat it as positive until proven negative).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the energy and quantity of the operation.

Protective Layer Standard Operation (<1g, Closed System, Weighing)High-Risk Operation (>1g, Solution Prep, Spill Cleanup)Scientific Rationale
Respiratory N95 Respirator (if outside hood) Primary: Fume Hood Sash at 18"P100 / N100 Half-Face or PAPR Solid particulates are the primary vector. The bromine substituent adds mass, but fine dusts penetrate deep lung tissue.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses fail against airborne dust migration. Goggles seal the orbital area from irritant dusts.
Dermal (Hand) Double Nitrile (4 mil minimum) Change frequency: 60 minsLaminate (Silver Shield) under NitrileHalogenated compounds can permeate nitrile. Double gloving creates a breakthrough buffer.
Body Lab Coat (Polyester/Cotton blend)Tyvek® Lab Coat/Sleeve Covers Cotton absorbs; Tyvek repels. Essential when handling solutions where "splash-back" is a risk.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system: If you see dust on the balance, the containment has failed.

Phase A: Preparation (The Static Check)
  • Ionization: Use an anti-static gun or ionizer bar on the weighing spatula and the receiving vessel.

    • Why: Brominated heterocycles are often static-prone. Static charge causes "powder fly," defeating local exhaust ventilation.

  • Sash Management: Lower fume hood sash to the certified working height (usually 18 inches) to ensure face velocity is >100 fpm.

Phase B: Solubilization (The Permeation Risk)
  • Solvent Choice Warning: If dissolving in Dichloromethane (DCM) or Chloroform , you must upgrade to Laminate/Barrier gloves .

    • Mechanism:[1][2] Halogenated solvents degrade nitrile in seconds, dragging the dissolved 5-Bromo-3-methoxyquinolin-2(1H)-one through the glove and into the skin.

  • Technique: Add solvent slowly down the side of the vessel to prevent aerosolizing the solid powder.

Phase C: Decontamination (The Exit Strategy)
  • Wipe Down: Use a chemically compatible solvent-dampened wipe (e.g., Ethanol or Acetone) to clean the balance and surrounding area.

  • Doffing Sequence: Remove outer gloves → Remove eyewear → Remove lab coat → Wash hands with soap/water → Remove inner gloves (prevents cross-contamination of wrists).

Emergency & Disposal Logistics

Spill Response (Solid Powder)
  • Do NOT Sweep: Sweeping aerosolizes the potent dust.

  • Wet Method: Cover the spill with a solvent-dampened paper towel (Ethanol) to suppress dust.

  • Scoop: Push the damp powder into a waste container using a disposable spatula.

Disposal Classification
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or acids. The bromine moiety can liberate toxic bromide vapors under acidic oxidation.

  • Labeling: Must be clearly labeled "Contains Halogenated Quinolinone Derivative - Toxic/Irritant."

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points based on solvent selection.

SafetyWorkflow Start START: Risk Assessment CheckQty Quantity > 1g? Start->CheckQty StandardPPE Standard PPE: Nitrile (Double), Goggles, Lab Coat CheckQty->StandardPPE No HighPPE High-Risk PPE: P100 Mask, Tyvek Sleeves CheckQty->HighPPE Yes SolventCheck Solvent Selection StandardPPE->SolventCheck HighPPE->SolventCheck HalogenatedSolvent Using DCM/Chloroform? SolventCheck->HalogenatedSolvent UpgradeGloves UPGRADE: Laminate Gloves Required HalogenatedSolvent->UpgradeGloves Yes Handling Execute Handling (Hood Sash < 18") HalogenatedSolvent->Handling No UpgradeGloves->Handling Decon Decontamination (Wet Wipe Method) Handling->Decon Disposal Dispose: Halogenated Waste Decon->Disposal

Caption: Decision logic for PPE selection based on quantity and solvent compatibility. Note the critical branch for halogenated solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[4][5][6] United States Department of Labor. [5]

  • Washington State University. (n.d.). Halogenated Solvents Safety Guide. Environmental Health and Safety.

  • BenchChem. (2025).[1] Proper Disposal of Quinoline Derivatives: A Step-by-Step Guide. (Note: General guidance derived from quinoline disposal protocols).

Sources

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